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Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671 Get Quote

Content Type: Technical Whitepaper Subject: DL-4662 (Synthetic Cathinone Derivative)

Audience: Forensic Toxicologists, Neuropharmacologists, and Analytical Chemists

Executive Technical Summary
DL-4662 (Hydrochloride) is a synthetic psychoactive substance belonging to the substituted

cathinone class. Chemically defined as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, it

represents a structural hybrid of pentedrone and 3,4-dimethoxy moieties typically found in

phenethylamines like MDMA.

As a research standard, DL-4662 is primarily utilized in forensic toxicology and

neuropharmacology to map the structure-activity relationships (SAR) of designer stimulants. Its

mechanism involves the inhibition of monoamine transporters (DAT, NET, SERT), necessitating

rigorous handling protocols due to its potent sympathomimetic properties.

Chemical Identity & Structural Analysis[1][2][3][4]
DL-4662 is an amphiphilic molecule existing as a hydrochloride salt to enhance water solubility

for biological assays. Its structure is characterized by a chiral center at the

-carbon, though research standards are typically supplied as racemic mixtures (

-enantiomers).
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Property Specification

IUPAC Name
1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-

1-one monohydrochloride

Common Code DL-4662

Molecular Formula

Formula Weight 301.8 g/mol (Salt) / 265.35 g/mol (Free Base)

CAS Number
1674389-55-9 (Free Base) / N/A (HCl salt

specific)

Physical State Crystalline Solid

Solubility
DMSO (>10 mg/mL), Ethanol (5 mg/mL), PBS

pH 7.2 (10 mg/mL)

234, 283, 315 nm

SMILES CCCC(NCC)C(=O)C1=CC(=C(OC)C=C1)OC.Cl

Structural Homology
DL-4662 is structurally derived from Pentedrone (an

-propylaminoketone). The addition of two methoxy groups at the 3 and 4 positions of the phenyl
ring significantly alters its lipophilicity and binding affinity compared to the parent compound.

Core Scaffold:

-keto phenethylamine (Cathinone).

N-Substitution: Ethyl group (increases metabolic stability vs. methyl).

Ring Substitution: 3,4-Dimethoxy (mimics the ring substitution of 3,4-DMMC or MDMA).

Mechanism of Action: Monoamine Transporter
Modulation
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The pharmacological activity of DL-4662 is mediated through the interaction with plasma

membrane monoamine transporters. Unlike simple releasers, substituted cathinones with long

alkyl chains (like the pentyl chain in DL-4662) often act as potent reuptake inhibitors with

varying degrees of substrate activity.

Signaling Pathway (Sympathomimetic Action)
The compound blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-

HT) from the synaptic cleft, leading to increased extracellular monoamine concentrations.
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Figure 1: Pharmacological interaction of DL-4662 with monoamine transporters. The red lines

indicate the inhibitory blockade of reuptake pumps.

Experimental Protocols: Analytical Identification
For researchers in forensic toxicology, identifying DL-4662 in biological matrices requires

distinguishing it from isobaric cathinones.

Sample Preparation (Solid Phase Extraction)
Objective: Isolate DL-4662 from plasma or urine.

Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX). Condition

with 2 mL Methanol followed by 2 mL water.

Loading: Acidify sample (pH 3-4) and load onto the cartridge.

Washing: Wash with 2 mL 0.1N HCl, followed by 2 mL Methanol (to remove neutrals/acids).

Elution: Elute basic analytes (DL-4662) with 2 mL of 5% Ammonium Hydroxide in Methanol.

Reconstitution: Evaporate solvent under nitrogen at 40°C and reconstitute in Mobile Phase

A/B (50:50).

LC-MS/MS Parameters
Objective: Quantitation and confirmation.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Precursor
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Product):

Quantifier: 266.2

221.1 (Loss of ethylamine).

Qualifier: 266.2

165.1 (Substituted benzoyl fragment).

Handling, Stability & Safety
DL-4662 is a potent psychoactive research chemical. Strict adherence to Chemical Hygiene

Plans (CHP) is mandatory.

Storage & Stability Workflow
To prevent degradation (oxidation of the ketone or hydrolysis), follow this logic:
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Figure 2: Stability preservation workflow for DL-4662 reference standards.

Safety Directives
Hazard Class: Acute Toxicant (Oral/Inhalation).

PPE: Nitrile gloves (double-gloving recommended), N95/P100 respirator if handling powder

outside a fume hood.

Deactivation: Degrade excess material using 10% bleach solution (oxidation) prior to

disposal as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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